N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-15-8-6-7-11-17(15)24-20(27)19(26)22-12-13-28-21-23-14-18(25-21)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAEAVYBFSWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, which is then coupled with an oxalamide precursor. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like sulfur or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxalamide backbone with ethyl and phenyl substituents, along with an imidazole-thioethyl group. This unique structure is designed to enhance biological activity through specific interactions with cellular targets. The synthesis typically involves multi-step organic reactions, including the formation of imidazole derivatives and subsequent coupling reactions to introduce the oxalamide moiety.
Antitumor Properties
Research indicates that derivatives of imidazole, including those structurally related to N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, exhibit promising antitumor activity. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways.
Key Findings:
- Proapoptotic Activity: Compounds similar to this compound have demonstrated enhanced proapoptotic effects in various cancer cell lines compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). For example, one study reported that a derivative exhibited a selective index indicating significantly higher tolerance in normal cells versus tumor cells .
| Compound | IC50 (µM) | Selective Index |
|---|---|---|
| 5-FU | 74.69 | 4.08 |
| MTX | 42.88 | 3.14 |
| Imidazole Derivative | 3.24 | 23 - 46 |
TRPM8 Modulation
The compound has also been identified as a potential modulator of the TRPM8 receptor, which is involved in sensory perception and thermoregulation. Modulating this receptor can lead to therapeutic effects such as analgesia and cooling sensations, making it relevant for pain management therapies .
Case Studies
Several studies underscore the therapeutic potential of compounds related to this compound:
- Anticancer Efficacy: In vitro studies demonstrated that imidazole derivatives could significantly inhibit the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Mechanistic Insights: Research into the mechanisms revealed that these compounds could induce apoptosis via mitochondrial pathways by altering the expression of Bcl-2 family proteins, which are critical regulators of cell death .
- Pharmacokinetic Studies: Further investigations into the pharmacokinetic properties of these compounds indicated favorable absorption and bioavailability profiles, which are crucial for their development as therapeutic agents .
Mechanism of Action
The mechanism of action of N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Fluorinated Analogs
Compound : N1-(2,5-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (C19H16F2N4O2S)
Positional Isomers
Hypothetical Compound : N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Umami Agonist S336 (CAS 745047-53-4)
Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- Key Differences : The pyridinyl group and dimethoxybenzyl substituent enable strong umami receptor (hTAS1R1/hTAS1R3) activation.
- Implications: The target compound’s imidazole-thioethyl chain may redirect activity toward non-gustatory targets, such as cytochrome P450 enzymes .
Molecular Properties
| Property | Target Compound | Fluorinated Analog | Methoxy Analog (17) |
|---|---|---|---|
| Molecular Weight | ~402.5 g/mol (estimated) | 402.419 g/mol | ~370 g/mol (estimated) |
| Key Substituents | 2-ethylphenyl, thioethyl | 2,5-difluorophenyl | 2-methoxyphenyl |
| Lipophilicity (LogP) | Higher (ethyl group) | Moderate (fluorine) | Lower (methoxy) |
Research Findings and Implications
Metabolic Stability : The ethyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to methoxy or fluorine substituents, as seen in WHO-evaluated analogs .
Thioether Linkage : The thioethyl group offers resistance to hydrolysis compared to ester or oxygen-based linkages, enhancing in vivo stability .
Biological Activity
N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
The presence of the imidazole ring and thioether linkage suggests potential interactions with biological targets, particularly in cancer biology and enzymatic inhibition.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, imidazole derivatives are known for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 52 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Induction of apoptosis |
| This compound | TBD | TBD |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to mitotic catastrophe.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in related studies.
- Targeting Specific Enzymes : The imidazole moiety may interact with various enzymes involved in cancer metabolism or signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds:
- Study on Imidazole Derivatives : A study published in Cancer Letters investigated a series of imidazole derivatives, noting their potent antiproliferative effects against various cancer cell lines. The study highlighted that modifications in the side chains significantly influenced their biological activity .
- Pharmacokinetic Studies : A pharmacokinetic analysis showed that certain analogs exhibited favorable absorption and distribution profiles when administered in vivo, suggesting potential for therapeutic applications .
- Mechanistic Insights from Molecular Docking : Computational studies have provided insights into the binding affinities of these compounds for target proteins, indicating that structural modifications could enhance their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
